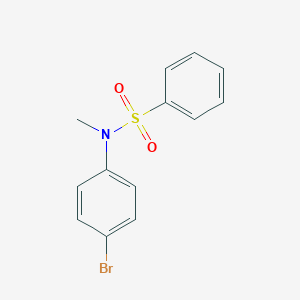![molecular formula C12H12FN5OS B253617 N-(2-fluorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B253617.png)
N-(2-fluorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a compound that has recently gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of sulfhydryl-containing compounds and has been found to possess various biological activities.
Wirkmechanismus
The exact mechanism of action of N-(2-fluorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide is not fully understood. However, it has been suggested that the compound may act by modulating the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation and pain, and also to have anticonvulsant effects. In addition, the compound has been found to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-fluorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide in lab experiments is its ability to modulate the activity of enzymes and receptors in the body. This makes it a useful tool for investigating the mechanisms of various biological processes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-fluorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide. One area of interest is its potential use in the treatment of cancer, as it has been found to possess anti-cancer properties. Another area of interest is its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects and to improve cognitive function. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects.
Synthesemethoden
The synthesis of N-(2-fluorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide involves the reaction of 2-fluoroaniline with propargyl bromide, followed by the reaction with sodium azide and thioacetic acid. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide has been found to possess various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of cancer and Alzheimer's disease.
Eigenschaften
Produktname |
N-(2-fluorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide |
|---|---|
Molekularformel |
C12H12FN5OS |
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
N-(2-fluorophenyl)-2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C12H12FN5OS/c1-2-7-18-12(15-16-17-18)20-8-11(19)14-10-6-4-3-5-9(10)13/h2-6H,1,7-8H2,(H,14,19) |
InChI-Schlüssel |
HDPPPPJFSZJEQS-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=NN=N1)SCC(=O)NC2=CC=CC=C2F |
Kanonische SMILES |
C=CCN1C(=NN=N1)SCC(=O)NC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















